molecular formula C16H12ClNO B3169521 3-Chloro-2-(2-naphthyloxy)aniline CAS No. 937604-73-4

3-Chloro-2-(2-naphthyloxy)aniline

Cat. No.: B3169521
CAS No.: 937604-73-4
M. Wt: 269.72 g/mol
InChI Key: QGUHRGRMPZNYEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(2-naphthyloxy)aniline is an organic compound with the molecular formula C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a naphthyl group attached to an aniline moiety through an ether linkage.

Preparation Methods

Chemical Reactions Analysis

3-Chloro-2-(2-naphthyloxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-(2-naphthyloxy)aniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-naphthyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group and aniline moiety allow it to bind to active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

3-Chloro-2-(2-naphthyloxy)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it valuable for diverse research and industrial applications.

Properties

IUPAC Name

3-chloro-2-naphthalen-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-14-6-3-7-15(18)16(14)19-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUHRGRMPZNYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=CC=C3Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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